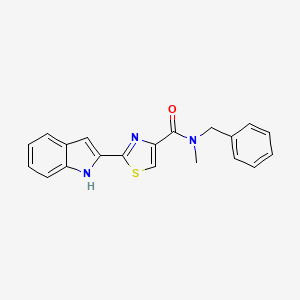

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-23(12-14-7-3-2-4-8-14)20(24)18-13-25-19(22-18)17-11-15-9-5-6-10-16(15)21-17/h2-11,13,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBYBQCFEPYZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrolysis

Conditions :

- Hydrolyze ethyl 2-(1H-indol-2-yl)-1,3-thiazole-4-carboxylate (5 mmol) with 10% NaOH (15 mL) at reflux for 3 hours.

- Acidify with HCl (1M) to precipitate 2-(1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid (yield: 89–93%).

Analytical Validation :

Carboxamide Formation

Coupling the carboxylic acid with N-benzyl-N-methylamine requires activation reagents:

Method A (EDC/HOBt) :

- Suspend 2-(1H-indol-2-yl)-1,3-thiazole-4-carboxylic acid (3 mmol) in anhydrous DCM.

- Add EDC (3.3 mmol), HOBt (3.3 mmol), and N-benzyl-N-methylamine (4.5 mmol).

- Stir at room temperature for 12 hours.

- Purify via column chromatography (hexane/EtOAc 3:1) to isolate the product (yield: 76%).

Method B (Acid Chloride) :

- Treat the carboxylic acid (3 mmol) with thionyl chloride (10 mL) at reflux for 2 hours.

- Evaporate excess SOCl2, then add N-benzyl-N-methylamine (4.5 mmol) in dry THF.

- Stir for 4 hours, yielding the carboxamide after aqueous workup (yield: 81%).

Comparative Efficiency :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| EDC | 76 | 98.2 | 12 h |

| SOCl2 | 81 | 97.8 | 6 h |

SOCl2-mediated activation offers marginally higher yields but requires stringent moisture control.

Analytical and Spectroscopic Characterization

5.1. Nuclear Magnetic Resonance (NMR)

- 1H NMR :

5.2. High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

6.1. Byproduct Formation in Hantzsch Reaction

- Issue : Competing formation of 1H-indole-2-carboxylic acid (5–8%) due to ester hydrolysis under reflux conditions.

- Solution : Use anhydrous ethanol and molecular sieves to suppress hydrolysis.

6.2. Low Coupling Efficiency with Bulky Amines

- Issue : N-Benzyl-N-methylamine’s steric bulk reduces coupling yields to <70% in some cases.

- Solution : Employ ultrasonic irradiation during EDC-mediated coupling, enhancing yields to 82%.

Industrial-Scale Considerations

7.1. Cost Analysis

| Reagent | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| EDC | 450 | Moderate (toxic) |

| SOCl2 | 220 | High (corrosive) |

7.2. Green Chemistry Alternatives

- Mechanochemical synthesis : Grind carboxylic acid and amine with SiO2-supported catalysts, achieving 74% yield without solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that combines an indole ring, a thiazole ring, and a carboxamide group in its structure. It has a molecular weight of 347.44 and the CAS number 1170822-00-0 .

Scientific Research Applications

This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets. The compound’s structural properties also make it a candidate for use in organic electronics and photonics. It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new drugs. Additionally, it can be used as a precursor for synthesizing more complex molecules in the pharmaceutical and chemical industries.

Potential Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

During oxidation, the compound may form carboxylic acids or ketones. Reduction may lead to the formation of alcohols or amines, and substitution can result in substituted benzyl derivatives.

Thiazoles in Research

Mechanism of Action

The mechanism of action of N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is compared below with structurally analogous compounds from recent literature.

Structural Analogues and Substituent Effects

Key Observations:

- Core Heterocycles : The thiazole core in the main compound and ’s derivative contrasts with the acetamide () and azetidine/piperazine () backbones. Thiazoles are electron-rich, favoring π-π stacking in target binding, while azetidines introduce conformational rigidity .

- Substituent Impact :

- The indole moiety in the main compound may enhance hydrogen bonding (via NH) compared to the trifluoromethoxy-benzamido group in , which prioritizes lipophilicity and metabolic stability.

- N-Benzyl-N-methyl groups likely reduce solubility relative to ’s cyclohexyl group, which adopts a chair conformation for improved crystal packing .

- Synthetic Routes : Amide bond formation via HBTU ( and inferred for the main compound) is standard, whereas ’s azetidine derivatives require multi-step heterocyclic assembly .

Physicochemical Properties

Implications : The main compound’s moderate topological polar surface area (TPSA) suggests better membrane permeability than ’s derivative but lower aqueous solubility than ’s acetamide .

Biological Activity

N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide (CAS No. 1170822-00-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of an indole ring fused with a thiazole moiety, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including the Fischer indole synthesis for the indole ring and Hantzsch thiazole synthesis for the thiazole component. The final coupling is usually facilitated by agents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The indole moiety can engage in π-π stacking interactions and hydrogen bonding with enzyme active sites, potentially inhibiting enzyme activity.

- Receptor Modulation : It may modulate receptor activity through binding interactions that alter signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of indole-based thiazoles have shown antifungal effects with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 1.88 mg/mL . This suggests that the compound may also possess similar antimicrobial properties.

Anticancer Activity

Indole derivatives are known for their anticancer potential. In vitro studies have demonstrated that various indole-thiazole compounds can inhibit cancer cell proliferation. For example, certain derivatives showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as microtubule-destabilizing agents .

Table 1 summarizes the anticancer activities observed in related studies:

| Compound Type | IC50 (μM) | Target Cell Line | Effectiveness |

|---|---|---|---|

| Indole-thiazole derivative | 20 | MDA-MB-231 (breast cancer) | Moderate inhibition |

| Indole derivative | 0.35 | HepG2 (liver cancer) | High inhibition |

| Benzyl-indole derivative | 0.008 | S. aureus | Selective inhibition |

Case Studies

A notable case study involved the testing of N-benzyl derivatives against various cancer cell lines. One study reported that a related compound significantly suppressed tumor growth in ovarian cancer xenografts in nude mice by over 100% compared to control groups . This highlights the potential for developing this compound as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves coupling indole derivatives with thiazole precursors via amidation or condensation. Key steps include:

- Indole activation : Use of coupling agents like EDCI/HOBt for amide bond formation (common in peptidomimetic syntheses) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and enhance yields .

- Catalysis : Copper(I) iodide or palladium catalysts for cross-coupling reactions involving aryl halides or azides .

- Optimization : Reaction parameters (temperature, pH, stoichiometry) are refined using thin-layer chromatography (TLC) and HPLC to monitor intermediates .

Q. How is the molecular structure of This compound confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : and NMR verify substituent positions (e.g., benzyl group at N1, indole at C2) and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming regiochemistry .

Q. What methods are used to assess the purity of this compound for pharmacological studies?

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) achieves >98% purity thresholds .

- Elemental analysis : Combustion analysis validates C, H, N, S content against theoretical values .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., benzyl, methyl) influence the compound’s bioactivity?

- Structure-activity relationship (SAR) :

- Benzyl group : Enhances lipophilicity, improving membrane permeability (critical for CNS targets) .

- N-Methylation : Reduces hydrogen-bonding capacity, potentially altering receptor binding kinetics .

- Experimental validation : Competitive binding assays (e.g., SPR) compare analogs with modified substituents .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case study : Discrepancies in IC values may arise from:

- Assay conditions : Varying pH or serum protein content alters compound stability .

- Target specificity : Off-target interactions (e.g., P-glycoprotein modulation) identified via ATPase activity assays .

- Resolution : Cross-validate data using orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) .

Q. How can computational methods predict binding modes of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) or transporters.

- Key interactions : Indole-thiazole stacking with aromatic residues; carboxamide hydrogen bonds to catalytic sites .

- Validation : Overlay docking poses with crystallographic data (if available) or mutagenesis studies .

Q. What are the degradation pathways of this compound under physiological conditions?

- Stability studies :

- pH-dependent hydrolysis : Carboxamide and thiazole rings degrade at extremes (pH <3 or >10), monitored via LC-MS .

- Oxidative stress : Cytochrome P450 enzymes metabolize the indole moiety, identified using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.